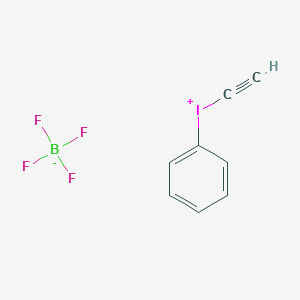

Ethynyl(phenyl)iodonium Tetrafluoroborate

Description

The exact mass of the compound Ethynyl(phenyl)iodonium Tetrafluoroborate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethynyl(phenyl)iodonium Tetrafluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethynyl(phenyl)iodonium Tetrafluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethynyl(phenyl)iodanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6I.BF4/c1-2-9-8-6-4-3-5-7-8;2-1(3,4)5/h1,3-7H;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVSBPVBKCONUGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C#C[I+]C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BF4I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374563 | |

| Record name | Ethynyl(phenyl)iodanium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127783-34-0 | |

| Record name | Ethynyl(phenyl)iodanium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethynyl(phenyl)iodonium Tetrafluoroborate [Ethynylating Reagent] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethynyl(phenyl)iodonium Tetrafluoroborate: A Technical Guide for Advanced Synthesis

CAS Number: 127783-34-0

Abstract

This guide provides an in-depth analysis of ethynyl(phenyl)iodonium tetrafluoroborate, a powerful and versatile hypervalent iodine reagent for electrophilic ethynylation. We will explore its synthesis, physicochemical properties, and reactivity, with a focus on the mechanistic principles that govern its application in modern organic synthesis. Detailed protocols for its preparation and use in key transformations are provided, alongside a critical examination of its role in the construction of complex molecular architectures relevant to pharmaceutical and materials science research. Safety and handling considerations for this energetic material are also thoroughly addressed.

Introduction: The Rise of Electrophilic Alkynylation

The introduction of the ethynyl moiety is a cornerstone of modern organic synthesis, finding extensive application in the construction of pharmaceuticals, agrochemicals, and functional materials. Traditionally, this has been achieved through nucleophilic acetylides. However, the advent of hypervalent iodine reagents has revolutionized this field, offering a complementary approach through electrophilic alkynylation. Among these, ethynyl(phenyl)iodonium tetrafluoroborate has emerged as a particularly effective and widely used reagent. Its crystalline nature, relative stability, and high reactivity make it an invaluable tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. This guide will serve as a comprehensive resource for researchers seeking to leverage the unique synthetic potential of this reagent.

Synthesis and Characterization

The seminal synthesis of ethynyl(phenyl)iodonium tetrafluoroborate was reported by Ochiai and coworkers and involves a two-step process commencing from bis(trimethylsilyl)acetylene.[1] The key final step is a hydrogen fluoride-induced protiodetrimethylsilylation of an intermediate silylated iodonium salt.[1]

Synthetic Protocol

A detailed experimental protocol for the synthesis of the precursor, trimethylsilylethynyl(phenyl)iodonium tetrafluoroborate, and its subsequent conversion to the title compound is outlined below. This protocol is adapted from the original literature and is intended for use by trained chemists in a well-equipped laboratory.

Step 1: Synthesis of Trimethylsilylethynyl(phenyl)iodonium Tetrafluoroborate

-

Materials: Bis(trimethylsilyl)ethyne, (diacetoxyiodo)benzene, boron trifluoride diethyl etherate, dichloromethane.

-

Procedure:

-

To a stirred solution of bis(trimethylsilyl)ethyne in dry dichloromethane at 0 °C, add (diacetoxyiodo)benzene.

-

Slowly add boron trifluoride diethyl etherate to the mixture.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction by thin-layer chromatography.

-

Upon completion, the product can be precipitated and isolated by filtration.

-

Step 2: Synthesis of Ethynyl(phenyl)iodonium Tetrafluoroborate [1]

-

Materials: Trimethylsilylethynyl(phenyl)iodonium tetrafluoroborate, hydrogen fluoride pyridine complex, dichloromethane.

-

Procedure:

-

Dissolve trimethylsilylethynyl(phenyl)iodonium tetrafluoroborate in dry dichloromethane in a suitable fluoropolymer reaction vessel.

-

Cool the solution to 0 °C.

-

Carefully add hydrogen fluoride pyridine complex dropwise with vigorous stirring.

-

Continue stirring at 0 °C for the recommended time.

-

Quench the reaction by carefully pouring it into a stirred mixture of ether and aqueous sodium bicarbonate.

-

Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.

-

Characterization

Physicochemical Properties

Ethynyl(phenyl)iodonium tetrafluoroborate is a solid that ranges in appearance from light yellow to brown powder or crystals.[2] It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile.[3] Due to its heat-sensitive nature, it is recommended to be stored at temperatures below 0 °C.

| Property | Value | Source |

| CAS Number | 127783-34-0 | [4][5] |

| Molecular Formula | C₈H₆BF₄I | [2][4] |

| Molecular Weight | 315.84 g/mol | [2][4] |

| Appearance | Light yellow to brown powder/crystal | [2] |

| Purity | >97.0% (typical) | [2] |

| Storage Temperature | Frozen (<0 °C) | |

| Solubility | Soluble in DMSO and acetonitrile | [3] |

| SMILES | C#C[I+]C1=CC=CC=C1.(F)(F)F | [4] |

Reactivity and Mechanistic Insights

Ethynyl(phenyl)iodonium tetrafluoroborate functions as a potent electrophilic "ethynyl" cation synthon. Its reactivity is dominated by the transfer of the ethynyl group to a wide range of nucleophiles.

General Mechanism of Ethynylation

The generally accepted mechanism for the ethynylation of nucleophiles involves the direct attack of the nucleophile on the electrophilic alkyne carbon of the iodonium salt. This results in the formation of the ethynylated product and the release of iodobenzene as a byproduct.

Caption: Generalized workflow for ethynylation reactions.

Applications in Organic Synthesis

The utility of ethynyl(phenyl)iodonium tetrafluoroborate extends across various domains of organic synthesis, from the formation of fundamental building blocks to the construction of complex bioactive molecules.

Ethynylation of Carbon Nucleophiles

The most well-documented application is the α-ethynylation of β-dicarbonyl compounds.[1] This reaction proceeds under mild conditions and provides a straightforward route to valuable propargyl-substituted 1,3-dicarbonyls.

Experimental Protocol: Ethynylation of a 1,3-Dicarbonyl Compound

-

Materials: 1,3-dicarbonyl compound, sodium hydride (NaH), ethynyl(phenyl)iodonium tetrafluoroborate, tetrahydrofuran (THF), diethyl ether (Et₂O), water (H₂O), magnesium sulfate (MgSO₄).

-

Procedure:

-

To a solution of the 1,3-dicarbonyl compound in THF under a nitrogen atmosphere, add NaH and stir at room temperature for 1 hour.

-

Add ethynyl(phenyl)iodonium tetrafluoroborate to the reaction mixture and continue stirring for 3 hours at room temperature.

-

Dilute the reaction with H₂O and extract with Et₂O.

-

Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel flash chromatography.

-

Generation of Diatomic Carbon (C₂)

A more recent and highly innovative application of ethynyl(phenyl)iodonium tetrafluoroborate and its silylated precursor is in the generation of diatomic carbon (C₂) at room temperature.[6] Treatment of the precursor with a fluoride source, such as cesium fluoride or tetrabutylammonium fluoride, leads to the formation of C₂, which can be trapped by various substrates. This has opened up new avenues for the bottom-up synthesis of nanocarbon materials.[6]

Synthesis of Bioactive Molecules

The ethynyl group is a key pharmacophore in many drug molecules. The ability of ethynyl(phenyl)iodonium tetrafluoroborate to introduce this functionality under mild conditions makes it a valuable tool in medicinal chemistry and drug development. While specific examples in late-stage pharmaceutical synthesis are emerging, its application in creating complex building blocks is well-established.

Safety and Handling

Ethynyl(phenyl)iodonium tetrafluoroborate is a high-energy material and should be handled with extreme care.

-

Hazards: It is harmful if swallowed and causes severe skin burns and eye damage. It is also a flammable solid.

-

Precautions:

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handle in a well-ventilated fume hood.

-

Avoid breathing dust or mists.

-

Keep away from heat, sparks, and open flames.

-

Store in a cool, dry place, typically in a freezer, and away from incompatible materials.

-

Ground all equipment to prevent electrostatic discharge.

-

Conclusion

Ethynyl(phenyl)iodonium tetrafluoroborate is a powerful reagent that has significantly advanced the field of electrophilic alkynylation. Its straightforward synthesis, well-defined reactivity, and broad applicability make it an indispensable tool for organic chemists. As research continues to uncover new applications and mechanistic insights, the importance of this hypervalent iodine reagent in both academic and industrial settings is set to grow.

References

- Ochiai, M., Ito, T., Takaoka, Y., Masaki, Y., Kunishima, M., Tani, S., & Nagao, Y. (1990). Synthesis of ethynyl(phenyl)iodonium tetrafluoroborate. A new reagent for ethynylation of 1,3-dicarbonyl compounds.

-

TCI AMERICA. (2024, November 25). Hypervalent Iodine Reagent Useful for the Chemical Synthesis of Diatomic Carbon. Retrieved from [Link]

-

ChemBK. (n.d.). ETHYNYL(PHENYL)IODONIUM TETRAFLUOROBORATE. Retrieved from [Link]

Sources

- 1. Synthesis of ethynyl(phenyl)iodonium tetrafluoroborate. A new reagent for ethynylation of 1,3-dicarbonyl compounds - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Ethynyl(phenyl)iodonium Tetrafluoroborate [Ethynylating Re… [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. chemscene.com [chemscene.com]

- 5. scbt.com [scbt.com]

- 6. Hypervalent Iodine Reagent Useful for the Chemical Synthesis of Diatomic Carbon | TCI AMERICA [tcichemicals.com]

Ethynyl(phenyl)iodonium Tetrafluoroborate: A Comprehensive Technical Guide for Advanced Organic Synthesis

Introduction: The Rise of Hypervalent Iodine Reagents in Complex Synthesis

In the landscape of modern organic chemistry, the quest for selective, efficient, and mild reagents is perpetual. Among the arsenal of synthetic tools available to researchers, hypervalent iodine(III) compounds have emerged as exceptionally powerful reagents, enabling transformations that are often challenging to achieve with traditional methods. Their reactivity, characterized by a unique 3-center-4-electron bond, bestows upon them a potent electrophilicity, allowing them to act as effective transfer agents for a variety of functional groups.[1] This guide focuses on a particularly versatile member of this class: Ethynyl(phenyl)iodonium Tetrafluoroborate.

This reagent has carved a niche as a premier electrophilic ethynylating agent, providing a robust method for the direct installation of the invaluable alkyne moiety onto a diverse range of nucleophilic substrates. The alkyne functional group is a cornerstone in medicinal chemistry and drug development, serving as a versatile building block for constructing complex molecular architectures, a key component in "click chemistry" for bioconjugation, and a structural motif present in numerous pharmacologically active compounds.[2] This guide provides an in-depth exploration of the synthesis, properties, mechanism, and application of ethynyl(phenyl)iodonium tetrafluoroborate, designed for the practicing researcher in both academic and industrial settings.

Physicochemical and Structural Properties

A thorough understanding of a reagent's fundamental properties is paramount for its effective and safe utilization in the laboratory. Ethynyl(phenyl)iodonium tetrafluoroborate is a crystalline solid, typically appearing as a light yellow to brown powder.[1][3] Its key identifiers and properties are summarized in the table below.

| Property | Value | References |

| Molecular Weight | 315.84 g/mol | [1][4][5][6] |

| Molecular Formula | C₈H₆BF₄I | [1][4][5][6] |

| CAS Number | 127783-34-0 | [1][4][5][6] |

| Appearance | Light yellow to Brown powder/crystal | [1][3] |

| Purity | Typically >97.0% | [1] |

| Storage | Store frozen (<0°C), heat sensitive |

The structure consists of a phenyliodonium cation, where the iodine atom is bonded to both a phenyl group and an ethynyl group, and a tetrafluoroborate anion ([BF₄]⁻). The I-C(sp) bond is highly polarized, rendering the terminal acetylenic carbon atom significantly electrophilic and susceptible to nucleophilic attack.

Synthesis of the Reagent: A Field-Proven Protocol

The seminal synthesis of ethynyl(phenyl)iodonium tetrafluoroborate was reported by Ochiai et al. and remains the foundational method for its preparation.[1][7] The strategy relies on the clever use of a trimethylsilyl (TMS) group as a stable precursor handle, which is cleaved in the final step to unveil the terminal alkyne.

The synthesis proceeds in two main stages:

-

Formation of the Silylated Precursor: The process begins with the reaction of bis(trimethylsilyl)acetylene with an appropriate phenyliodonium precursor to form trimethylsilylethynyl(phenyl)iodonium tetrafluoroborate.

-

Desilylation: The TMS-protected intermediate is then subjected to hydrogen fluoride-induced protiodetrimethylsilylation to yield the final product.[1][7]

This method provides a reliable route to the reagent, although careful handling of hydrogen fluoride sources is critical for safety.

Mechanism of Ethynylation: The Electrophilic Transfer Pathway

The synthetic utility of ethynyl(phenyl)iodonium tetrafluoroborate stems from its function as a potent electrophilic alkyne synthon. The reaction with a nucleophile (Nu⁻) is believed to proceed via a well-established mechanistic pathway.

The reaction initiates with the nucleophilic attack at the highly electrophilic β-acetylenic carbon atom.[8] This addition results in the formation of a transient iodonium ylide intermediate. This intermediate is unstable and rapidly eliminates a stable molecule of iodobenzene. The departure of iodobenzene generates a highly reactive carbene species, which then undergoes further reaction, such as intramolecular insertion or rearrangement, to yield the final alkynylated product.[8]

This mechanistic pathway underscores the "umpolung" or reversal of polarity that the reagent facilitates, transforming the typically nucleophilic acetylide unit into a powerful electrophile.

Applications in Drug Development and Natural Product Synthesis

The introduction of an ethynyl group is a critical strategy in the design of modern pharmaceuticals and the total synthesis of complex natural products. This functional group can impart conformational rigidity, modulate metabolic stability, and serve as a handle for further functionalization. Ethynyl(phenyl)iodonium tetrafluoroborate is a key reagent for achieving these transformations under mild conditions.

Ethynylation of Carbon and Heteroatom Nucleophiles

The reagent exhibits broad reactivity with a range of nucleophiles, making it a versatile tool for synthetic chemists.

-

C-Nucleophiles: It is exceptionally effective for the α-ethynylation of β-dicarbonyl compounds, such as β-keto esters and malonates.[1][6] This reaction provides direct access to precursors for quaternary α-amino acids and highly functionalized building blocks.[5]

-

N-Nucleophiles: The formation of ynamides through the alkynylation of sulfonamides and other nitrogen-containing compounds is a significant application.[1] Ynamides are highly valuable intermediates in the synthesis of nitrogen-containing heterocycles.

-

S-Nucleophiles: Thiols and related sulfur nucleophiles can be efficiently alkynylated, a transformation of growing importance in bioconjugation and the functionalization of biomolecules like cysteine-containing peptides.[5]

The ability to forge C-C, C-N, and C-S bonds makes this reagent invaluable in scaffold decoration and late-stage functionalization strategies, which are increasingly important in drug discovery programs to rapidly generate analogues for structure-activity relationship (SAR) studies.

Experimental Protocol: Ethynylation of a 1,3-Dicarbonyl Compound

This protocol is a representative example of the application of ethynyl(phenyl)iodonium tetrafluoroborate for the α-ethynylation of a carbon nucleophile, adapted from established procedures.[6]

Materials:

-

1,3-Dicarbonyl compound (e.g., dimethyl malonate, 1.0 mmol)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 mmol)

-

Ethynyl(phenyl)iodonium tetrafluoroborate (1.2 mmol)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized Water

-

Diethyl ether (Et₂O)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (EtOAc) for chromatography

Procedure:

-

Enolate Formation: To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add the 1,3-dicarbonyl compound (1.0 mmol) and anhydrous THF (5 mL). Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 mmol) portion-wise. Allow the mixture to warm to room temperature and stir for 1 hour.

-

Ethynylation Reaction: Add ethynyl(phenyl)iodonium tetrafluoroborate (1.2 mmol) to the reaction mixture in one portion. Stir the resulting mixture at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by carefully adding deionized water (10 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Chromatography: Purify the crude product by silica gel flash column chromatography using an appropriate eluent system (e.g., Hexane:EtOAc gradient) to afford the desired α-ethynylated product.

Safety and Handling

Ethynyl(phenyl)iodonium tetrafluoroborate is a reactive compound and must be handled with appropriate care in a well-ventilated fume hood.

-

Hazards: The reagent is harmful if swallowed (H302) and causes severe skin burns and eye damage (H314).[9]

-

Precautions: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust or mists. Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling.

-

Storage: It is heat-sensitive and should be stored in a freezer under an inert atmosphere to maintain its stability and reactivity.

Always consult the Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion and Future Outlook

Ethynyl(phenyl)iodonium tetrafluoroborate is a powerful and versatile reagent for the electrophilic introduction of the ethynyl group. Its reliability in reacting with a wide array of nucleophiles under mild conditions has cemented its place in the synthetic chemist's toolbox. For researchers and professionals in drug development, this reagent provides a direct and efficient pathway to novel chemical entities and complex molecular targets. As the demand for sophisticated molecular architectures continues to grow, the importance of hypervalent iodine reagents, and specifically ethynyl(phenyl)iodonium tetrafluoroborate, is poised to expand, driving innovation in both academic research and the pharmaceutical industry.

References

-

Ochiai, M., Ito, T., Takaoka, Y., Masaki, Y., Kunishima, M., Tani, S., & Nagao, Y. (1990). Synthesis of ethynyl(phenyl)iodonium tetrafluoroborate. A new reagent for ethynylation of 1,3-dicarbonyl compounds. Journal of the Chemical Society, Chemical Communications, (2), 118-119.

-

Santa Cruz Biotechnology, Inc. (n.d.). Ethynyl(phenyl)iodonium tetrafluoroborate. SCBT.

-

TCI Chemicals. (n.d.). Ethynyl(phenyl)iodonium Tetrafluoroborate.

-

Le Du, E., & Waser, J. (2023). Recent progress in alkynylation with hypervalent iodine reagents. Chemical Communications, 59(12), 1589-1604.

-

TCI AMERICA. (n.d.). Ethynyl(phenyl)iodonium Tetrafluoroborate | 127783-34-0.

-

Ochiai, M., Kunishima, M., Tani, S., & Nagao, Y. (1988). A New Reagent for Ethynylation of 1,3-Dicarbonyl Compounds. Journal of the Chemical Society, Chemical Communications, (15), 1076-1077.

-

Varvoglis, A., & Zhdankin, V. V. (2014). Formation of New Alkynyl(phenyl)iodonium Salts and Their Use in the Synthesis of Phenylsulfonyl Indenes and Acetylenes. Molecules, 19(9), 13686-13697.

-

ChemScene. (n.d.). Ethynyl(phenyl)iodonium tetrafluoroborate.

-

ChemBK. (2024). ETHYNYL(PHENYL)IODONIUM TETRAFLUOROBORATE.

-

TCI (Shanghai) Development Co., Ltd. (n.d.). Ethynyl(phenyl)iodonium Tetrafluoroborate.

-

Fisher Scientific. (n.d.). Ethynyl(phenyl)iodonium Tetrafluoroborate 97.0+%, TCI America.

-

CymitQuimica. (n.d.). Ethynyl(phenyl)iodonium Tetrafluoroborate [Ethynylating Reagent].

-

Teskey, C. J., & Meanwell, N. A. (2020). Acetylene Group, Friend or Foe in Medicinal Chemistry. Journal of Medicinal Chemistry, 63(11), 5593-5643.

-

CymitQuimica. (n.d.). Ethynyl(phenyl)iodonium Tetrafluoroborate [Ethynylating Reagent].

Sources

- 1. Synthesis of ethynyl(phenyl)iodonium tetrafluoroborate. A new reagent for ethynylation of 1,3-dicarbonyl compounds - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. A concise synthesis of (+)-artemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of efavirenz (Sustiva) analogues as HIV-1 reverse transcriptase inhibitors: replacement of the cyclopropylacetylene side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Progress in the Chemical Synthesis of Artemisinin [journal11.magtechjournal.com]

- 5. chemscene.com [chemscene.com]

- 6. scbt.com [scbt.com]

- 7. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stereo-controlled synthesis of prostaglandins F-2a and E-2 (dl) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethynyl(phenyl)iodonium Tetrafluoroborate: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethynyl(phenyl)iodonium tetrafluoroborate is a powerful and versatile hypervalent iodine reagent that has emerged as a cornerstone of modern organic synthesis. Its primary utility lies in its capacity to act as an electrophilic ethynylating agent, enabling the direct introduction of the invaluable alkyne functional group into a wide array of nucleophilic substrates under mild conditions. This guide provides a comprehensive overview of the structure, synthesis, and multifaceted applications of ethynyl(phenyl)iodonium tetrafluoroborate, with a particular focus on its relevance to drug discovery and development. Detailed experimental protocols, mechanistic insights, and safety considerations are presented to equip researchers with the knowledge required for the effective and safe utilization of this reagent.

Introduction: The Rise of Electrophilic Ethynylation

The introduction of an ethynyl group (–C≡CH) into molecular frameworks is a paramount transformation in organic chemistry, particularly in the synthesis of pharmaceuticals and biologically active compounds. The alkyne moiety serves as a versatile synthetic handle for a plethora of subsequent reactions, including click chemistry, transition-metal-catalyzed cross-couplings, and the construction of complex heterocyclic systems.

Historically, the installation of an ethynyl group has been dominated by nucleophilic acetylides. However, the advent of hypervalent iodine reagents has revolutionized this field by enabling "umpolung" reactivity, where the alkyne acts as an electrophile. Ethynyl(phenyl)iodonium tetrafluoroborate stands out as a highly effective and widely used reagent for this purpose. It is a stable, crystalline solid that offers significant advantages in terms of reactivity, selectivity, and functional group tolerance compared to other ethynylating agents.

Molecular Structure and Properties

Ethynyl(phenyl)iodonium tetrafluoroborate is an organometallic salt with the chemical formula C₈H₆BFI₄.[1] It consists of a cationic ethynyl(phenyl)iodonium moiety and a tetrafluoroborate anion. The hypervalent iodine(III) center is bonded to a phenyl group and an ethynyl group, resulting in a T-shaped geometry.

Physicochemical Properties

A summary of the key physicochemical properties of ethynyl(phenyl)iodonium tetrafluoroborate is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₆BF₄I | |

| Molecular Weight | 315.84 g/mol | |

| Appearance | White to light yellow/brown crystalline solid | |

| CAS Number | 127783-34-0 | |

| Solubility | Soluble in organic solvents such as DMSO and acetonitrile. |

Spectroscopic Characterization

-

¹H NMR: Signals corresponding to the protons of the phenyl group would be expected in the aromatic region (typically δ 7.0-8.5 ppm). A signal for the acetylenic proton would also be present, likely at a distinct chemical shift.

-

¹³C NMR: Resonances for the carbon atoms of the phenyl group and the two sp-hybridized carbons of the ethynyl group would be observed.

-

IR Spectroscopy: A characteristic absorption band for the C≡C triple bond stretch would be expected in the region of 2100-2200 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show the mass of the cationic fragment, [C₈H₆I]⁺.

Synthesis of Ethynyl(phenyl)iodonium Tetrafluoroborate

The seminal synthesis of ethynyl(phenyl)iodonium tetrafluoroborate was reported by Ochiai and colleagues.[2][3] The method involves the hydrogen fluoride-induced protiodetrimethylsilylation of a trimethylsilyl-substituted precursor, which is prepared from bis(trimethylsilyl)ethyne.[2][3]

A more general, albeit less detailed, preparative method involves the reaction of phenylbenzoborate with zinc iodide to generate a sodium ethynylphenyl intermediate, which is then treated with tetrafluoroboric acid.[4]

A generalized workflow for the synthesis is depicted below:

Caption: Generalized synthetic workflow for ethynyl(phenyl)iodonium tetrafluoroborate.

Mechanism of Action in Electrophilic Ethynylation

The reactivity of ethynyl(phenyl)iodonium tetrafluoroborate is centered on the electrophilic character of the β-acetylenic carbon. The reaction with a nucleophile is generally believed to proceed through a mechanism first proposed by Ochiai.

This mechanism involves the following key steps:

-

Michael-type Addition: The nucleophile attacks the β-carbon of the alkyne.

-

α-Elimination: This is followed by the elimination of the iodonium salt.

-

1,2-Shift: A subsequent 1,2-shift of the R group furnishes the final ethynylated product.

Caption: The Ochiai mechanism for electrophilic ethynylation.

It is important to note that alternative mechanistic pathways, such as a concerted α-addition, may also be operative depending on the nature of the nucleophile and the specific substituents on the alkyne.[3]

Applications in Organic Synthesis and Drug Development

Ethynyl(phenyl)iodonium tetrafluoroborate is a go-to reagent for the construction of carbon-carbon and carbon-heteroatom bonds, finding widespread use in the synthesis of complex organic molecules.

α-Ethynylation of β-Dicarbonyl Compounds

One of the most well-established applications of this reagent is the α-ethynylation of β-dicarbonyl compounds.[2][3] This reaction provides a straightforward route to synthetically valuable building blocks.

Experimental Protocol: Ethynylation of a 1,3-Dicarbonyl Compound

-

A solution of the 1,3-dicarbonyl compound (0.40 mmol) and sodium hydride (0.48 mmol) in anhydrous tetrahydrofuran (2 mL) is stirred at room temperature for 1 hour under a nitrogen atmosphere.

-

Ethynyl(phenyl)iodonium tetrafluoroborate (0.48 mmol) is then added to the reaction mixture.

-

The resulting mixture is stirred at room temperature for 3 hours.

-

The reaction is quenched by the addition of water (5 mL) and the product is extracted with diethyl ether (3 x 10 mL).

-

The combined organic layers are dried over magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by silica gel flash chromatography (eluent: Hexane:EtOAc = 20:1) to afford the desired ethynylated product (typical yield: ~69%).

Sources

A Technical Guide to the Mechanism and Application of Ethynyl(phenyl)iodonium Tetrafluoroborate

Abstract

Ethynyl(phenyl)iodonium tetrafluoroborate is a seminal, yet highly reactive, example of a hypervalent iodine(III) reagent. Its primary function is to act as a potent electrophilic ethynylating agent, effectively reversing the intrinsic nucleophilicity of the alkyne moiety—a concept known as Umpolung.[1] This guide provides an in-depth analysis of the fundamental mechanism of action of this reagent, exploring its reactivity with a range of carbon and heteroatom nucleophiles. We will dissect the underlying principles of the hypervalent iodine bond that confer its exceptional reactivity, detail its applications in organic synthesis, and provide a validated experimental protocol. Furthermore, this guide will contextualize the reagent's role by comparing it with modern, more stable alternatives and discussing its potential, though limited, relevance in the broader field of drug development.

Introduction: The Paradigm of Hypervalent Iodine and Electrophilic Alkynylation

The synthesis of alkynes, a cornerstone functional group in organic chemistry, has traditionally relied on the nucleophilic character of acetylide anions generated from terminal alkynes.[2] However, the advent of hypervalent iodine reagents has opened the "dark side" of acetylene chemistry, providing powerful synthons for the transfer of an electrophilic alkyne.[1]

Hypervalent iodine compounds are main-group element derivatives where the iodine atom formally exceeds the standard octet of valence electrons.[3] The reactivity of reagents like ethynyl(phenyl)iodonium tetrafluoroborate is governed by the nature of the iodine(III) center, which features a linear L-I-L' arrangement. This structure is described by the 3-center-4-electron (3c-4e) bond model. This hypervalent bond is significantly longer, more polarized, and weaker than a standard covalent bond, rendering the ligands attached to the iodine highly electrophilic and making the corresponding iodane an excellent leaving group (e.g., iodobenzene).[2][4] This intrinsic weakness is the causal factor behind the reagent's high reactivity, enabling the transfer of the ethynyl group to a wide array of nucleophiles under mild conditions.[1][4]

Physicochemical Profile of Ethynyl(phenyl)iodonium Tetrafluoroborate

A clear understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in a research setting.

| Property | Value | Reference |

| CAS Number | 127783-34-0 | [5][6] |

| Molecular Formula | C₈H₆BF₄I | [6][7] |

| Molecular Weight | 315.84 g/mol | [6][7] |

| Appearance | Light yellow to brown crystalline powder | [7] |

| IUPAC Name | ethynyl(phenyl)iodanium;tetrafluoroborate | [6] |

| Stability | Limited stability, sensitive to conditions. | [4][8] |

Core Mechanism of Action: A Dichotomy of Pathways

The central mechanistic role of ethynyl(phenyl)iodonium tetrafluoroborate is the delivery of an [HC≡C]⁺ synthon. The specific pathway of this transfer is highly dependent on the nature of the reacting nucleophile. The process generally follows one of two dominant mechanistic routes, as illustrated below.

Caption: General mechanistic pathways for ethynyl(phenyl)iodonium salts.

Pathway A: Concerted Transfer to Heteroatoms

For soft heteroatom nucleophiles, particularly thiols, the reaction proceeds with exceptional speed and chemoselectivity.[9] Computational studies have revealed that this efficiency is due to a low-energy, three-atom concerted transition state.[9] In this mechanism, the nucleophile attacks the β-acetylenic carbon while the C-I bond cleaves simultaneously, avoiding the formation of high-energy intermediates. This pathway rationalizes the remarkably mild conditions required for the alkynylation of substrates like thiols, thioacids, and thioglycosides.[9]

Pathway B: Michael Addition and Carbene Intermediates

When reacting with many carbon- and nitrogen-centered nucleophiles (such as enolates or β-dicarbonyls), the reaction is initiated by a Michael-type conjugate addition of the nucleophile to the electrophilic β-carbon of the alkyne.[10][11] This step forms a transient iodonium ylide intermediate. The subsequent fate of this ylide is the elimination of the stable iodobenzene leaving group, which generates a highly reactive alkenylidenecarbene.[10][12] This carbene can then undergo several transformations:

-

Intramolecular C-H Insertion: If a C-H bond is suitably positioned, the carbene can insert to form five-membered ring systems, a common route to substituted cyclopentenes.[10][11]

-

Rearrangement: The carbene can rearrange to form a new, substituted alkyne.[10]

This mechanistic duality is a hallmark of alkynyliodonium salt chemistry and provides access to a diverse range of molecular architectures from simple precursors.[10][12]

Applications in Synthetic Chemistry

Ethynyl(phenyl)iodonium tetrafluoroborate and its analogs are versatile reagents for forming carbon-carbon and carbon-heteroatom bonds. Their utility is particularly pronounced where traditional nucleophilic alkynylation is challenging.

| Nucleophile Type | Substrate Example | Product Type | Reference |

| Carbon | 1,3-Dicarbonyl compounds | α-Ethynylated dicarbonyls | [13][14] |

| Carbon | Ketone enolates | α-Alkynyl ketones | [15] |

| Sulfur | Thiols, Thioacids | Thioalkynes | [9] |

| Nitrogen | Amides, Imidazoles | Ynamides, N-alkynyl heterocycles | [8][16] |

| Phosphorus | Trialkyl phosphites | Alkynylphosphonates | [17] |

The reagent has proven valuable in the assembly of complex intermediates for natural product synthesis, demonstrating its ability to function chemoselectively in multifunctional substrates.[12]

Limitations and the Rise of Modern Alternatives

Despite its synthetic utility, a significant drawback of ethynyl(phenyl)iodonium tetrafluoroborate is its limited stability.[4][8] This can complicate storage, handling, and reproducibility. Recognizing this limitation, the field has largely moved towards more robust, second-generation reagents.

The most successful of these are the cyclic ethynylbenziodoxol(on)e (EBX) reagents.[2][8] Incorporating the iodine atom into a five-membered ring significantly enhances the reagent's stability, making it bench-stable and easier to handle without compromising its powerful electrophilic character.[2][4] For many modern applications, including the alkynylation of radicals, transition-metal-catalyzed processes, and reactions with sensitive substrates, EBX reagents are now considered the superior choice.[8][9]

Detailed Experimental Protocol: α-Ethynylation of a β-Dicarbonyl

This protocol is adapted from established literature procedures and serves as a reliable method for the ethynylation of carbon nucleophiles.[14] The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical for the quantitative deprotonation of the dicarbonyl compound to form the requisite enolate nucleophile in situ. Tetrahydrofuran (THF) is an ideal solvent as it is aprotic and effectively solvates the sodium cation.

Caption: Experimental workflow for the α-ethynylation of a 1,3-dicarbonyl.

Step-by-Step Methodology:

-

Enolate Formation: In a flame-dried flask under an inert nitrogen atmosphere, dissolve the 1,3-dicarbonyl starting material (1.0 equivalent) in anhydrous THF.[14]

-

Add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise at room temperature.

-

Stir the resulting suspension for 1 hour at room temperature to ensure complete formation of the sodium enolate.[14]

-

Alkynylation Reaction: To the enolate suspension, add solid ethynyl(phenyl)iodonium tetrafluoroborate (1.2 equivalents) in one portion.

-

Stir the reaction mixture at room temperature for 3 hours, monitoring by TLC for the consumption of the starting material.[14]

-

Work-up and Purification: Carefully quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of THF).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel flash column chromatography to afford the desired α-ethynylated product.[14]

Relevance in Bioconjugation and Drug Development

While hypervalent iodine reagents are powerful tools, the direct application of ethynyl(phenyl)iodonium tetrafluoroborate in bioconjugation is not widely reported. Its high reactivity and limited stability in aqueous environments pose significant challenges for reactions with biological macromolecules like proteins.[18] However, the principle of electrophilic alkynylation is highly relevant. The alkyne group is a key functional handle for "click chemistry" reactions (e.g., CuAAC or SPAAC), which are foundational to modern bioconjugation, probe development, and PET imaging.[2] More stable and water-tolerant alkynylating agents are actively being explored for these applications, but the foundational reactivity patterns established by early reagents like ethynyl(phenyl)iodonium tetrafluoroborate remain conceptually important.

Conclusion

Ethynyl(phenyl)iodonium tetrafluoroborate is a potent electrophilic alkynylating agent whose mechanism is rooted in the unique properties of the hypervalent iodine bond. It efficiently transfers an ethynyl group to a variety of nucleophiles through distinct concerted or carbene-mediated pathways. While its practical use in the laboratory has been largely superseded by more stable cyclic analogs like EBX reagents, its study provides fundamental insights into hypervalent iodine chemistry. The principles governing its reactivity continue to inform the design of new synthetic methods and reagents with broad applications from organic synthesis to chemical biology.

References

-

Waser, J. (n.d.). Electrophilic Alkynylation. LCSO - EPFL. Retrieved from [Link]

-

Frei, R., & Waser, J. (2018). Alkynylation with Hypervalent Iodine Reagents. ResearchGate. Retrieved from [Link]

-

Le Vaillant, F., & Waser, J. (2023). Recent progress in alkynylation with hypervalent iodine reagents. Chemical Communications, 59(10), 1275-1288. Retrieved from [Link]

-

Frei, R., Wodrich, M. D., Hari, D. P., Borin, P.-A., Chauvier, C., & Waser, J. (2017). Fast and Highly Chemoselective Alkynylation of Thiols with Hypervalent Iodine Reagents Enabled through a Low Energy Barrier Concerted Mechanism. Journal of the American Chemical Society, 139(44), 15738–15748. Retrieved from [Link]

-

Brand, J. P., & Waser, J. (2010). Electrophilic alkynylation of ketones using hypervalent iodine. Chemical Communications, 46(4), 536-538. Retrieved from [Link]

-

Weinhold, E. G., & Weinreb, S. M. (2003). Application of alkynyliodonium salts to natural products synthesis: A mini-review of recent work at Penn State. ARKIVOC, 2003(6), 179-190. Retrieved from [Link]

-

Ochiai, M., Ito, T., Takaoka, Y., Masaki, Y., Kunishima, M., Tani, S., & Nagao, Y. (1990). Synthesis of ethynyl(phenyl)iodonium tetrafluoroborate. A new reagent for ethynylation of 1,3-dicarbonyl compounds. Journal of the Chemical Society, Chemical Communications, (2), 118-119. Retrieved from [Link]

-

Unknown Author. (n.d.). Synthesis and Reactivity of Aryl(alkynyl)iodonium Salts with Carboxylate Nucleophiles to Afford α-Acyloxyketones. Blacklight Search Results. Retrieved from [Link]

-

Zhdankin, V. V., & Yoshimura, A. (2018). Aryl-, Akynyl-, and Alkenylbenziodoxoles: Synthesis and Synthetic Applications. Molecules, 23(11), 2883. Retrieved from [Link]

-

Lodaya, J. S., & Koser, G. F. (1988). Alkynyliodonium salts as alkynylating reagents: direct conversion of alkynylphenyliodonium tosylates to dialkyl alkynylphosphonates with trialkyl phosphites. The Journal of Organic Chemistry, 53(9), 2108–2111. Retrieved from [Link]

-

Le Vaillant, F., & Waser, J. (2023). Recent progress in alkynylation with hypervalent iodine reagents. Chemical Communications, 59, 1275-1288. Retrieved from [Link]

-

ChemBK. (2024). ETHYNYL(PHENYL)IODONIUM TETRAFLUOROBORATE. Retrieved from [Link]

-

Brown, M. (2012). Investigation of Iodonium Salts: Synthesis, Stability and Reactivity. CORE. Retrieved from [Link]

-

Zhdankin, V. V., & Stang, P. J. (2011). Iodonium salts in organic synthesis. ARKIVOC, 2011(1), 370-409. Retrieved from [Link]

-

Kosmas, A. M., Papaspyrou, S. D., & Varvoglis, A. G. (2010). Formation of New Alkynyl(phenyl)iodonium Salts and Their Use in the Synthesis of Phenylsulfonyl Indenes and Acetylenes. Molecules, 15(5), 3290–3302. Retrieved from [Link]

-

Zhdankin, V. V., & Stang, P. J. (2011). Iodonium salts in organic synthesis. ResearchGate. Retrieved from [Link]

-

Verhoog, S., Peko, T., Kee, S. J., Young, R. J., & Tredwell, M. (2020). Novel Strategy for Non-Aqueous Bioconjugation of Substituted Phenyl-1,2,4-triazole-3,5-dione Analogues. Molecules, 25(18), 4256. Retrieved from [Link]

-

Kosmas, A. M., Papaspyrou, S. D., & Varvoglis, A. G. (2010). Formation of New Alkynyl(phenyl)iodonium Salts and Their Use in the Synthesis of Phenylsulfonyl Indenes and Acetylenes. Organic Chemistry International. Retrieved from [Link]

-

Kosmas, A. M., Papaspyrou, S. D., & Varvoglis, A. G. (2010). Formation of New Alkynyl(phenyl)iodonium Salts and Their Use in the Synthesis of Phenylsulfonyl Indenes and Acetylenes. Molecules, 15(5), 3290–3302. Retrieved from [Link]

-

de la Fuente, M. F. G., et al. (2021). Synthesis of Biphenyl Iodonium Salts as (Radio)labelling Precursors for Fluoroarenes. Chemistry – A European Journal, 27(1), 1-8. Retrieved from [Link]

-

Mako, Z., & Orsi, A. (2020). Synthesis of Multifunctional Aryl(trifloxyalkenyl)iodonium Triflate Salts. The Journal of Organic Chemistry, 85(15), 10178–10186. Retrieved from [Link]

Sources

- 1. epfl.ch [epfl.ch]

- 2. scispace.com [scispace.com]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. Recent progress in alkynylation with hypervalent iodine reagents - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06168F [pubs.rsc.org]

- 5. scbt.com [scbt.com]

- 6. Ethynyl(phenyl)iodonium Tetrafluoroborate 97.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 7. Ethynyl(phenyl)iodonium Tetrafluoroborate [Ethynylating Re… [cymitquimica.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Formation of New Alkynyl(phenyl)iodonium Salts and Their Use in the Synthesis of Phenylsulfonyl Indenes and Acetylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. arkat-usa.org [arkat-usa.org]

- 13. Synthesis of ethynyl(phenyl)iodonium tetrafluoroborate. A new reagent for ethynylation of 1,3-dicarbonyl compounds - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. Ethynyl(phenyl)iodonium Tetrafluoroborate | 127783-34-0 | TCI AMERICA [tcichemicals.com]

- 15. Electrophilic alkynylation of ketones using hypervalent iodine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Novel Strategy for Non-Aqueous Bioconjugation of Substituted Phenyl-1,2,4-triazole-3,5-dione Analogues - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Ethynyl(phenyl)iodonium Tetrafluoroborate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethynyl(phenyl)iodonium tetrafluoroborate is a significant reagent in organic synthesis, primarily utilized for the introduction of an ethynyl group. A comprehensive understanding of its structural and electronic properties is paramount for its effective application and for the development of novel synthetic methodologies. This technical guide provides a detailed overview of the spectral data of ethynyl(phenyl)iodonium tetrafluoroborate, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of spectral features are discussed to provide a deeper understanding of the molecule's characteristics.

Introduction: The Significance of Ethynyl(phenyl)iodonium Tetrafluoroborate

Ethynyl(phenyl)iodonium tetrafluoroborate ([C₆H₅I(C≡CH)][BF₄]) is a hypervalent iodine compound that has gained prominence as a versatile and efficient ethynylating agent.[1] Its ability to transfer an ethynyl cation or a related reactive species makes it a valuable tool in the synthesis of a wide array of organic molecules, including pharmaceuticals and functional materials. The phenyl group attached to the iodine atom modulates its reactivity, while the non-coordinating tetrafluoroborate anion ensures its stability.

A thorough characterization of this reagent is essential for quality control and for predicting its reactivity in various chemical transformations. Spectroscopic techniques such as NMR, IR, and MS provide invaluable insights into the molecular structure, bonding, and fragmentation patterns of ethynyl(phenyl)iodonium tetrafluoroborate.

Molecular Structure and Properties

The fundamental properties of ethynyl(phenyl)iodonium tetrafluoroborate are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₈H₆BF₄I | [2][3][4] |

| Molecular Weight | 315.84 g/mol | [2][3][4] |

| Appearance | White to light yellow crystalline powder | [5] |

| CAS Number | 127783-34-0 | [2][3][4] |

Spectroscopic Characterization: A Detailed Analysis

Due to the challenges in accessing the full primary literature containing the experimental spectra, this section will focus on the anticipated spectral features based on the known structure of ethynyl(phenyl)iodonium tetrafluoroborate and general principles of spectroscopy. The data presented here is a predictive guide for researchers acquiring and interpreting their own spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For ethynyl(phenyl)iodonium tetrafluoroborate, both ¹H and ¹³C NMR are crucial for confirming its identity and purity.

3.1.1. ¹H NMR Spectroscopy

Experimental Protocol: A standard ¹H NMR spectrum would be acquired by dissolving a few milligrams of the compound in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated acetonitrile (CD₃CN), and recording the spectrum on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

Expected Spectral Features: The ¹H NMR spectrum is expected to show two main sets of signals corresponding to the protons of the phenyl group and the acetylenic proton.

-

Phenyl Protons: The five protons on the phenyl ring will appear as a complex multiplet in the aromatic region, typically between δ 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns will depend on the solvent and the electronic effect of the positively charged iodine atom.

-

Acetylenic Proton: The single proton attached to the sp-hybridized carbon of the ethynyl group is expected to appear as a sharp singlet. Its chemical shift would likely be in the range of δ 3.0-4.0 ppm, influenced by the electronegativity of the adjacent iodonium moiety.

3.1.2. ¹³C NMR Spectroscopy

Experimental Protocol: A ¹³C NMR spectrum would be obtained using the same sample prepared for ¹H NMR. A proton-decoupled sequence is typically used to simplify the spectrum, resulting in single lines for each unique carbon atom.

Expected Spectral Features: The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule.

-

Phenyl Carbons: The six carbons of the phenyl ring will give rise to several signals in the aromatic region (typically δ 120-140 ppm). The carbon directly attached to the iodine atom (ipso-carbon) is expected to have a distinct chemical shift compared to the ortho, meta, and para carbons.

-

Acetylenic Carbons: The two sp-hybridized carbons of the ethynyl group will appear as two distinct signals. The carbon attached to the iodine atom will be significantly downfield due to the electron-withdrawing effect of the iodine, while the terminal alkyne carbon will be further upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: An IR spectrum can be recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film from a solution.

Expected Vibrational Bands: The IR spectrum of ethynyl(phenyl)iodonium tetrafluoroborate is expected to show characteristic absorption bands for the following functional groups:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C≡C Stretch (alkyne) | ~2100 | Weak to Medium |

| ≡C-H Stretch (alkyne) | ~3300 | Sharp, Medium |

| C-H Stretch (aromatic) | 3000-3100 | Medium |

| C=C Stretch (aromatic) | 1450-1600 | Medium to Strong |

| B-F Stretch (tetrafluoroborate) | ~1050 | Strong, Broad |

The presence of a sharp band around 3300 cm⁻¹ and a weaker band around 2100 cm⁻¹ would be strong evidence for the ethynyl group. The very strong and broad absorption around 1050 cm⁻¹ is characteristic of the tetrafluoroborate anion.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the fragmentation pathways.

Experimental Protocol: A mass spectrum could be obtained using various ionization techniques, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion.

Expected Fragmentation Pattern: The mass spectrum is expected to show the molecular ion corresponding to the cationic part of the molecule, [C₆H₅I(C≡CH)]⁺.

-

Molecular Ion Peak: The primary peak would correspond to the ethynyl(phenyl)iodonium cation with a mass-to-charge ratio (m/z) of approximately 229.

-

Fragmentation: Common fragmentation pathways could involve the loss of the ethynyl group (C₂H) or the phenyl group (C₆H₅) from the molecular ion, leading to fragment ions that can provide further structural confirmation. The tetrafluoroborate anion itself is typically not observed in positive ion mode mass spectrometry.

Experimental Workflows

The acquisition of high-quality spectral data is contingent upon proper experimental procedures. The following diagrams illustrate the general workflows for NMR, IR, and MS analysis.

Figure 1: General workflow for NMR spectral acquisition.

Figure 2: General workflow for IR spectral acquisition.

Sources

- 1. Synthesis of ethynyl(phenyl)iodonium tetrafluoroborate. A new reagent for ethynylation of 1,3-dicarbonyl compounds - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. chemscene.com [chemscene.com]

- 3. scbt.com [scbt.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. chembk.com [chembk.com]

Ethynyl(phenyl)iodonium Tetrafluoroborate: A Technical Guide to Solubility and Application for Advanced Synthesis

Abstract

Ethynyl(phenyl)iodonium tetrafluoroborate stands as a pivotal reagent in modern organic synthesis, primarily valued for its capacity to function as an electrophilic ethynylating agent.[1] Its efficacy in forming carbon-carbon and carbon-heteroatom bonds is crucial for the synthesis of complex molecules in pharmaceutical and materials science research.[1] However, the practical utility of this hypervalent iodine compound is intrinsically linked to its solubility characteristics, which govern reaction kinetics, solvent selection, and purification strategies. This guide provides an in-depth analysis of the solubility profile of ethynyl(phenyl)iodonium tetrafluoroborate, supported by practical handling protocols and mechanistic insights to empower researchers in drug development and chemical synthesis.

Introduction: The Role of Electrophilic Alkynylation

The alkyne functional group is a cornerstone of synthetic chemistry, serving as a versatile precursor for a multitude of transformations, including the Nobel Prize-winning Huisgen cycloaddition, or "Click Chemistry".[1] Traditionally, alkynylation reactions have utilized nucleophilic acetylides. The advent of hypervalent iodine reagents, such as ethynyl(phenyl)iodonium tetrafluoroborate, revolutionized the field by enabling the "umpolung" or polarity reversal of the alkyne, allowing it to react as an electrophile.[1] This reagent provides a robust method for the direct transfer of an ethynyl group to a wide range of nucleophiles under mild conditions, a critical advantage in the synthesis of sensitive and complex molecular architectures.[2]

Physicochemical Properties & Safety

Ethynyl(phenyl)iodonium tetrafluoroborate is a white crystalline solid at room temperature.[3] As a member of the hypervalent iodine family, it requires careful handling due to its potential for thermal instability and reactivity.[4][5]

Safety & Handling Precautions:

-

Corrosive: The compound causes severe skin burns and eye damage.[6]

-

Harmful if Swallowed: It is classified as harmful if ingested.[6]

-

Personal Protective Equipment (PPE): Always wear protective gloves, clothing, eye protection, and face protection when handling the reagent.

-

Respiratory Protection: Avoid breathing dust or mists by working in a well-ventilated fume hood.[6]

-

Storage: Store in a dry, well-sealed container, typically at 2-8°C, to ensure stability.[7]

-

Disposal: Dispose of contents and container to an approved waste disposal plant according to local regulations.[6]

Solubility Profile

The solubility of ethynyl(phenyl)iodonium tetrafluoroborate is dictated by its ionic nature—an organic iodonium cation paired with a tetrafluoroborate anion. This structure favors solubility in polar solvents that can effectively solvate the ions. Precise quantitative data is not widely published, but a qualitative and semi-quantitative understanding can be derived from its common use in synthetic procedures.

Qualitative Solubility

The reagent is generally soluble in polar aprotic solvents and has limited to no solubility in nonpolar solvents.

-

Soluble in: Dimethyl sulfoxide (DMSO), acetonitrile (MeCN).[3]

-

Sparingly Soluble / Used in Suspension: Dichloromethane (DCM), Tetrahydrofuran (THF).[5]

-

Insoluble in: Diethyl ether (Et₂O), Hexanes.

Quantitative Solubility Summary

| Solvent | Polarity Index | Dielectric Constant (ε) | Practical Solubility & Observations |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 47 | High Solubility: Readily dissolves to form a clear solution.[3] |

| Acetonitrile (MeCN) | 5.8 | 37.5 | Good Solubility: A common solvent for reactions, providing a homogenous environment.[3] |

| Dichloromethane (DCM) | 3.1 | 9.1 | Moderate to Sparingly Soluble: Often used, but may form a suspension, especially at higher concentrations.[5] |

| Tetrahydrofuran (THF) | 4.0 | 7.6 | Sparingly Soluble: Frequently used in reactions where the reagent is added as a solid to a solution of the nucleophile. |

| Diethyl Ether (Et₂O) | 2.8 | 4.3 | Insoluble: Often used as an anti-solvent for precipitation or during aqueous workup. |

| Hexanes / Pentane | 0.1 | 1.9 | Insoluble: Used for washing and purification of products. |

Causality and Practical Implications

-

Solvent Choice for Homogeneous Reactions: For reactions requiring the reagent to be fully dissolved, polar aprotic solvents like acetonitrile or DMSO are the preferred choice. This ensures consistent reaction kinetics and avoids issues related to mass transfer limitations from a solid phase.

-

Managing Reactivity in Suspensions: The use of solvents like DCM or THF, where the reagent is only sparingly soluble, can be a deliberate strategy. The slow dissolution of the reagent can help control the reaction rate and manage exotherms, particularly with highly reactive nucleophiles.

-

Workup and Purification: The insolubility of the reagent in nonpolar solvents like diethyl ether and hexanes is advantageous. After a reaction, the product can often be extracted into these solvents, leaving unreacted iodonium salt and its byproducts (e.g., iodobenzene) in the aqueous phase or allowing for easy filtration.

Experimental Workflow & Protocols

Understanding solubility is key to designing a successful experiment. The following workflow and protocol illustrate the practical application of this knowledge.

General Experimental Workflow Diagram

This diagram outlines the decision-making process for using ethynyl(phenyl)iodonium tetrafluoroborate, emphasizing the role of solubility.

Caption: Workflow for alkynylation, highlighting solubility considerations.

Protocol: Ethynylation of a 1,3-Dicarbonyl Compound

This protocol is adapted from established procedures and demonstrates the practical handling of the reagent where it is added as a solid to a solution.

Objective: To perform an α-ethynylation of a β-dicarbonyl compound.

Materials:

-

1,3-Dicarbonyl Compound (e.g., Dimedone)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil

-

Ethynyl(phenyl)iodonium tetrafluoroborate

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized Water (H₂O)

-

Diethyl Ether (Et₂O)

-

Magnesium Sulfate (MgSO₄)

-

Silica Gel for chromatography

Procedure:

-

Anion Formation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend the 1,3-dicarbonyl compound (1.0 mmol) and NaH (1.2 mmol, 48 mg) in anhydrous THF (5 mL).

-

Rationale: THF is used as it is a suitable solvent for the enolate formation, although the iodonium salt itself is only sparingly soluble in it.

-

-

Stirring: Stir the resulting mixture at room temperature for 1 hour. The formation of the sodium enolate may result in a thicker suspension.

-

Reagent Addition: Add ethynyl(phenyl)iodonium tetrafluoroborate (1.2 mmol, 379 mg) to the flask in one portion as a solid.

-

Rationale: Adding the reagent as a solid is common practice when using THF. Its slow dissolution helps to control the reaction rate with the pre-formed, highly reactive enolate.

-

-

Reaction: Allow the mixture to stir at room temperature for 3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by slowly adding deionized water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 15 mL).

-

Rationale: The desired organic product will move into the diethyl ether phase, while the inorganic salts and unreacted iodonium reagent (which is insoluble in ether) will remain in the aqueous layer.

-

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by silica gel flash chromatography to afford the desired ethynylated compound.

Conclusion

Ethynyl(phenyl)iodonium tetrafluoroborate is an indispensable tool for electrophilic alkynylation. A thorough understanding of its solubility is not merely academic but a practical necessity for procedural design, reaction optimization, and safe handling. Its high solubility in polar aprotic solvents like acetonitrile and DMSO facilitates homogeneous reactions, while its limited solubility in ethers and hydrocarbons is strategically exploited for reaction control and product purification. By leveraging this knowledge, researchers can effectively and safely incorporate this potent reagent into their synthetic strategies to accelerate discovery in drug development and materials science.

References

-

ACS Publications. Thermal Stability, OREOS+ Explosive Hazard Assessment, and Maximum Safe Storage Temperature of Cyclic Hypervalent Iodine (λ-3-Iodane)-Based Reagents | Organic Process Research & Development. [Link]

-

ChemBK. ETHYNYL(PHENYL)IODONIUM TETRAFLUOROBORATE. [Link]

-

OUCI. Formation of New Alkynyl(phenyl)iodonium Salts and Their Use in the Synthesis of Phenylsulfonyl Indenes and Acetylenes. [Link]

-

National Institutes of Health (NIH). Formation of New Alkynyl(phenyl)iodonium Salts and Their Use in the Synthesis of Phenylsulfonyl Indenes and Acetylenes. [Link]

-

National Institutes of Health (NIH). Fast and Highly Chemoselective Alkynylation of Thiols with Hypervalent Iodine Reagents Enabled through a Low Energy Barrier Concerted Mechanism. [Link]

-

Organic Syntheses. Working with Hazardous Chemicals. [Link]

-

Royal Society of Chemistry. Synthesis of ethynyl(phenyl)iodonium tetrafluoroborate. A new reagent for ethynylation of 1,3-dicarbonyl compounds. [Link]

-

Organic Chemistry Portal. Hypervalent Iodine Compounds. [Link]

-

Arkivoc. Hypervalent iodine(III) reagents in organic synthesis. [Link]

-

ResearchGate. ChemInform Abstract: Synthesis and Reactivity of Aryl(alkynyl)iodonium Salts. | Request PDF. [Link]

-

National Institutes of Health (NIH). Recent progress in alkynylation with hypervalent iodine reagents. [Link]

Sources

- 1. Recent progress in alkynylation with hypervalent iodine reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of ethynyl(phenyl)iodonium tetrafluoroborate. A new reagent for ethynylation of 1,3-dicarbonyl compounds - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. chembk.com [chembk.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. orgsyn.org [orgsyn.org]

- 6. Ethynyl(phenyl)iodonium Tetrafluoroborate | 127783-34-0 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 7. chemscene.com [chemscene.com]

An In-depth Technical Guide to the Safe Handling and Application of Ethynyl(phenyl)iodonium Tetrafluoroborate

This guide provides comprehensive technical information and expert insights into the safe handling, storage, and utilization of ethynyl(phenyl)iodonium tetrafluoroborate. It is intended for researchers, scientists, and professionals in drug development and synthetic chemistry who employ this powerful yet hazardous reagent. Our focus is on fostering a deep understanding of the material's properties to ensure safe and effective experimental outcomes.

Introduction: The Dual Nature of a Powerful Reagent

Ethynyl(phenyl)iodonium tetrafluoroborate, an organometallic compound with the chemical formula C₈H₆BF₄I, is a highly effective electrophilic ethynylating agent.[1] It is widely used in organic synthesis to introduce the ethynyl group into a variety of molecules, a critical step in the construction of complex organic frameworks, including pharmaceuticals and functional materials.[1] However, its utility is counterbalanced by significant safety considerations. As with all hypervalent iodine reagents, a thorough understanding of its reactivity and potential hazards is paramount for its safe and successful application. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, empowering researchers to make informed decisions in their work.

Physicochemical and Hazardous Properties

A foundational aspect of safely handling any chemical is a comprehensive understanding of its physical and hazardous properties. This information dictates the necessary engineering controls, personal protective equipment, and emergency procedures.

| Property | Value | Source |

| CAS Number | 127783-34-0 | [2][3] |

| Molecular Formula | C₈H₆BF₄I | [2][3] |

| Molecular Weight | 315.84 g/mol | [2][3] |

| Appearance | White to light yellow or brown crystalline solid | [1] |

| Solubility | Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile. | [1] |

Hazard Profile:

Ethynyl(phenyl)iodonium tetrafluoroborate is classified as a hazardous substance with the following primary concerns:

-

Acute Toxicity: Harmful if swallowed.

-

Corrosivity: Causes severe skin burns and eye damage.

-

Irritant: Irritating to the respiratory system.[1]

The corrosive nature of this compound necessitates the use of appropriate personal protective equipment (PPE) at all times. Direct contact with skin, eyes, or mucous membranes can lead to severe chemical burns. Ingestion is highly toxic and can cause significant internal damage. Inhalation of the dust can lead to respiratory tract irritation.

Prudent Handling and Storage: A Self-Validating Safety System

The following protocols for handling and storage are designed to create a self-validating system of safety. Each step is a checkpoint to ensure that the risks associated with ethynyl(phenyl)iodonium tetrafluoroborate are mitigated.

Personal Protective Equipment (PPE)

A non-negotiable aspect of handling this reagent is the consistent and correct use of PPE.

-

Eye and Face Protection: Chemical safety goggles in combination with a full-face shield are mandatory to protect against splashes and dust.

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Given the corrosive nature of the compound, it is advisable to double-glove.

-

Skin and Body Protection: A lab coat, fully buttoned, along with appropriate street clothing (long pants, closed-toe shoes) is required. For larger quantities or when there is a significant risk of exposure, a chemical-resistant apron or suit should be considered.

-

Respiratory Protection: All handling of the solid material should be conducted within a certified chemical fume hood to prevent inhalation of dust. If there is a potential for aerosol generation, a respirator with an appropriate cartridge should be used.

Engineering Controls

-

Chemical Fume Hood: All weighing and transfer of the solid reagent, as well as all reactions involving it, must be performed in a well-ventilated and properly functioning chemical fume hood.

-

Safety Shower and Eyewash Station: An easily accessible and operational safety shower and eyewash station are critical in the event of accidental exposure.

Storage and Stability

Ethynyl(phenyl)iodonium tetrafluoroborate is sensitive to heat and moisture.[4] Improper storage can lead to decomposition, reducing the reagent's efficacy and potentially creating a hazardous situation. Isothermal microcalorimetry studies on related alkynyl(aryl)iodonium salts have shown that their stability is influenced by the nature of the aryl group and the counter-ion, with some derivatives being more prone to decomposition.[5][6][7]

-

Temperature: Store in a freezer at temperatures between -20°C and 0°C.

-

Atmosphere: The container should be tightly sealed and stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.

-

Incompatibilities: Avoid contact with strong oxidizing agents and flammable materials.[1]

Synthesis and Reactivity: An Application-Focused Perspective

A deeper understanding of the synthesis and reactivity of ethynyl(phenyl)iodonium tetrafluoroborate not only enhances its effective use but also reinforces the rationale behind the stringent safety protocols.

Synthesis

The synthesis of ethynyl(phenyl)iodonium tetrafluoroborate typically involves a multi-step process. One common method is the hydrogen fluoride-induced protiodetrimethylsilylation of trimethylsilylethynyl(phenyl)iodonium tetrafluoroborate, which is itself prepared from bis(trimethylsilyl)ethyne.[8] Another approach involves the reaction of a suitable organotin precursor with an iodine(III) species.[4]

Caption: Simplified workflow for the synthesis of ethynyl(phenyl)iodonium tetrafluoroborate.

Reactivity and Mechanism of Ethynylation

Ethynyl(phenyl)iodonium tetrafluoroborate is a potent electrophile, with the β-acetylenic carbon being highly susceptible to nucleophilic attack.[9] This reactivity is the basis for its primary application in ethynylation reactions.

The general mechanism for the ethynylation of a nucleophile involves a Michael-type conjugate addition of the nucleophile to the alkyne. This is followed by the elimination of iodobenzene, a very good leaving group, to yield the ethynylated product.

Caption: General mechanism of ethynylation using ethynyl(phenyl)iodonium tetrafluoroborate.

Functional Group Tolerance and Incompatibilities

A critical consideration for synthetic chemists is the compatibility of a reagent with various functional groups present in the substrate. While a comprehensive list is beyond the scope of this guide, some general principles can be outlined:

-

Compatible: The reagent is generally compatible with a range of functional groups that are not strongly nucleophilic or basic under the reaction conditions. These can include esters, amides, ethers, and alkyl or aryl halides.

-

Potentially Incompatible: Functional groups that are themselves nucleophilic can compete with the desired nucleophile, leading to side reactions. These include primary and secondary amines, thiols, and unprotected alcohols. The use of protecting groups may be necessary.

-

Incompatible: Strong bases can deprotonate the terminal alkyne of the reagent or promote undesired side reactions. Strongly reducing or oxidizing agents are also generally incompatible.

It is always advisable to perform small-scale test reactions to assess the compatibility of ethynyl(phenyl)iodonium tetrafluoroborate with a new substrate.

Experimental Protocol: Ethynylation of a 1,3-Dicarbonyl Compound

This protocol is provided as a representative example of the use of ethynyl(phenyl)iodonium tetrafluoroborate.[10] It should be adapted as necessary for specific substrates and reaction scales.

Materials:

-

1,3-dicarbonyl compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Ethynyl(phenyl)iodonium tetrafluoroborate

-

Deionized water

-

Diethyl ether (Et₂O)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Preparation of the Nucleophile: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), suspend sodium hydride (1.2 equivalents) in anhydrous THF.

-

To this suspension, add a solution of the 1,3-dicarbonyl compound (1.0 equivalent) in anhydrous THF dropwise at room temperature.

-

Stir the resulting mixture at room temperature for 1 hour.

-

Ethynylation: To the solution of the enolate, add solid ethynyl(phenyl)iodonium tetrafluoroborate (1.2 equivalents) in one portion.

-

Stir the reaction mixture at room temperature for 3 hours.

-

Work-up: Quench the reaction by the slow addition of deionized water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by silica gel flash column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure to ethynyl(phenyl)iodonium tetrafluoroborate, immediate and appropriate action is crucial.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-